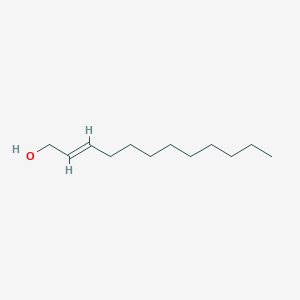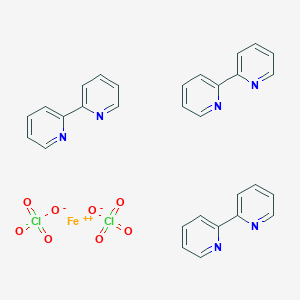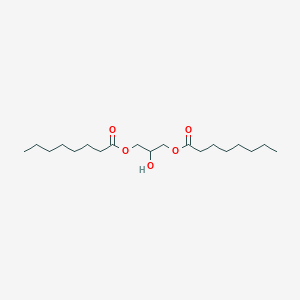
1,3-Dioctanoylglycerol
説明
1,3-Dioctanoyl glycerol is a diacylglycerol that contains octanoic acid at the sn-1 and sn-3 positions.
1,3-dioctanoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as octanoyl. It has a role as a Brassica napus metabolite and an excipient. It derives from an octanoic acid.
DG(8:0/0:0/8:0), also known as 1, 3-dicaprylin or 1, 3-dogl, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(8:0/0:0/8:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(8:0/0:0/8:0) is primarily located in the membrane (predicted from logP). DG(8:0/0:0/8:0) can be biosynthesized from octanoic acid.
科学的研究の応用
Cellular Mechanisms and Molecular Interactions
1,3-Dioctanoylglycerol is involved in various cellular mechanisms, particularly in modulating protein kinase C activity. For instance, Emilsson et al. (1986) demonstrated that 1,2-dioctanoyl-sn-glycerol, similar to this compound, stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids (Emilsson, Wijkander, & Sundler, 1986). Asaoka et al. (1991) found that DL-1,2-dioctanoylglycerol, when added to human peripheral resting T lymphocytes, was metabolized to produce octanoic acid, influencing interleukin 2 receptor expression (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
Biochemical Processes and Pharmacological Applications
This compound plays a significant role in biochemical processes such as neurotransmitter release and insulin action. Davis and Patrick (1990) showed that 1,2-dioctanoylglycerols stimulated dopamine and serotonin release in the rat central nervous system, indicating its potential application in neurological studies (Davis & Patrick, 1990). Terry, Levy, and Grunberger (1991) found that 1,2-dioctanoylglycerol influenced insulin receptor function in rat adipocytes, suggesting its relevance in diabetes research (Terry, Levy, & Grunberger, 1991).
Applications in Neurobiology
In neurobiology, this compound has been utilized to understand the mechanism of neurotransmitter release and brain cell function. Slack et al. (1992) reported that dioctanoylglycerol stimulated [14C]choline uptake in human neuroblastoma cells, increasing levels of [14C]acetylcholine and [14C]phosphatidylcholine (Slack, Richardson, Nitsch, & Wurtman, 1992).
Metabolism and Nutritional Studies
In nutritional studies, this compound has been explored for its metabolism and absorption characteristics. Jandacek et al. (1987) described the rapid hydrolysis of triglycerides with medium-chain fatty acids like this compound, indicating its potential in dietary research (Jandacek, Whiteside, Holcombe, Volpenhein, & Taulbee, 1987).
Novel Applications in Synthesis and Chemistry
In the field of chemistry, novel applications of this compound have been explored. For example, Madawala et al. (2011) synthesized conjugates of 1,3-dioleoyl-2-lipoyl-sn-glycerol, indicating its potential in creating hybrid molecules for various uses (Madawala, Andersson, Jastrebova, Almeida, & Dutta, 2011).
作用機序
1,3-Dioctanoin, also known as 1,3-Dicapryloylglycerol or 1,3-Dioctanoylglycerol, is a diacylglycerol that contains octanoic acid at the sn-1 and sn-3 positions . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
特性
IUPAC Name |
(2-hydroxy-3-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBAVJVECSKEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892062 | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(8:0/0:0/8:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1429-66-9, 36354-80-0 | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicapryloylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoic acid, diester with glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioctanoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


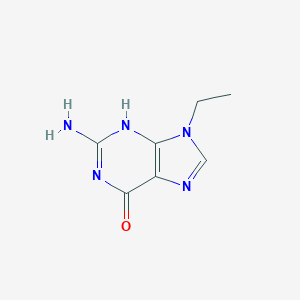
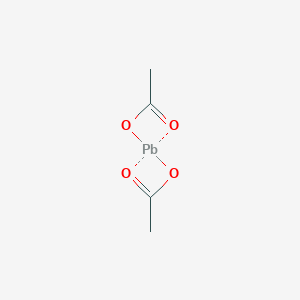



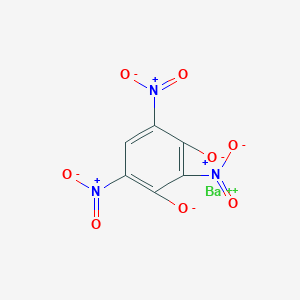
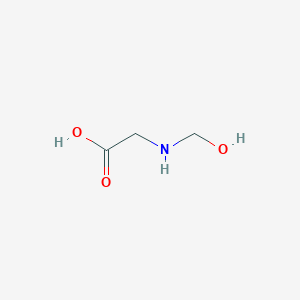
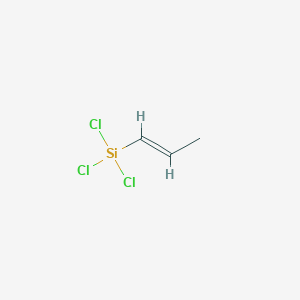

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
